molecular formula C23H31N3O4S B2528026 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide CAS No. 878059-96-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide

Cat. No. B2528026
CAS RN: 878059-96-2
M. Wt: 445.58
InChI Key: ZZUKZQHSEPHKBL-UHFFFAOYSA-N
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Description

Construction of Azepino[2,3-b]indole Core

The construction of the azepino[2,3-b]indole core is a significant process in medicinal chemistry due to its relevance in the synthesis of complex heterocyclic compounds. A novel [4 + 3] annulation method has been developed for indoline-based aza-dienes with crotonate-derived sulfur ylides. This method is not only efficient but also versatile, allowing for the introduction of various substituents into the azepino[2,3-b]indole framework. The high yields obtained from this process suggest its potential for large-scale applications in pharmaceutical synthesis .

Synthesis Analysis of Sulfonyl-1,2,3-triazoles

Sulfonyl-1,2,3-triazoles serve as convenient synthones for the construction of heterocyclic compounds, which are pivotal in synthetic and medicinal chemistry. These compounds are synthesized through copper-catalyzed azide-alkyne cycloaddition and can be transformed into Rh-azavinyl carbenes. These carbenes are highly reactive and can be used to introduce nitrogen atoms into various heterocycles. Notably, when Rh-azavinyl carbenes react with aldehydes, they form adducts that cyclize intramolecularly to yield homochiral 3-sulfonyl-4-oxazolines. These oxazolines are produced with excellent yield and enantioselectivity, highlighting their potential as intermediates for further chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide is complex, featuring an indole core that is functionalized with a sulfonyl group and an azepan-1-yl moiety. The presence of these functional groups indicates that the molecule may be synthesized through methods similar to those described for the azepino[2,3-b]indole core and sulfonyl-1,2,3-triazoles. The molecule likely exhibits a high degree of stereochemistry due to the presence of multiple chiral centers, which would be important in determining its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such a molecule would likely include annulation reactions, as well as cycloadditions. The use of sulfur ylides and Rh-azavinyl carbenes suggests that the molecule could be synthesized through a series of carefully orchestrated steps that build complexity while maintaining control over the stereochemistry. The introduction of the nitrogen atom and the formation of the oxazoline ring are key steps that would contribute to the molecule's overall structure and function .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of complex heterocycles. These might include a high melting point, due to the rigid structure, and solubility in organic solvents. The molecule's reactivity would be influenced by the presence of the sulfonyl and azepan-1-yl groups, which could participate in further chemical transformations. The biological activity would be determined by the molecule's ability to interact with biological targets, which in turn is influenced by its molecular structure and stereochemistry .

Scientific Research Applications

Sequential Migration and Synthesis Techniques

  • Sequential 1,3-N- to C- and 1,3-C- to C-Migration : A study highlighted the synthesis of 1,4-diazepines via a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, showcasing a method that could be relevant to the synthesis of similar complex compounds (Heo et al., 2020).

Advanced Synthesis of Heterocycles

  • Synthesis of Azepino Fused Diindoles : Another research disclosed a protocol for synthesizing azepino fused diindoles from isatin tethered N-sulfonyl-1,2,3-triazoles and indoles, which may parallel the complexity and synthetic challenges in handling compounds like the one you're interested in (Kahar et al., 2020).

Novel Annulation Methods

  • Phosphine-Catalyzed Annulations : Research into the phosphine-catalyzed intermolecular cyclization for constructing benzo[b]azepin-3-ones highlights a novel approach that might be applicable in creating frameworks similar to your compound of interest (Zhang et al., 2019).

Drug Development Insights

  • Risk Assessment in Drug Development : A study on β-lactamase inhibitor showcased the importance of selecting the appropriate form of an active pharmaceutical ingredient (API) for development, which might be pertinent to understanding the stability and solubility of compounds like "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide" (Mortko et al., 2010).

Antimicrobial Compound Synthesis

  • Synthesis of Compounds with Antimicrobial Properties : The creation of new heterocyclic compounds incorporating a sulfamoyl moiety for potential use as antimicrobial agents demonstrates the broader implications of synthesizing complex molecules for pharmaceutical applications (Darwish et al., 2014).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKZQHSEPHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide

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